molecular formula C10H9BBrNO2 B2945823 6-Bromo-8-methylquinoline-3-boronic acid CAS No. 2377609-15-7

6-Bromo-8-methylquinoline-3-boronic acid

Cat. No.: B2945823
CAS No.: 2377609-15-7
M. Wt: 265.9
InChI Key: BFBFVHFSXSETSU-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinoline-3-boronic acid is a boronic acid derivative with the molecular formula C10H9BBrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Bromo-8-methylquinoline-3-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like dimethylformamide (DMF) or toluene, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylquinoline-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-methylquinoline-3-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylquinoline-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

6-Bromo-8-methylquinoline-3-boronic acid can be compared with other boronic acid derivatives, such as:

Properties

IUPAC Name

(6-bromo-8-methylquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BBrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBFVHFSXSETSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=CC(=C2)Br)C)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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